[4-(4-Benzylpiperazin-1-yl)phenyl]methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-benzylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-15-17-6-8-18(9-7-17)20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9,21H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVYGUZLEYMHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626699 | |
| Record name | [4-(4-Benzylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325796-34-7 | |
| Record name | [4-(4-Benzylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Benzylpiperazine Moiety: a Privileged Scaffold in Discovery
The benzylpiperazine (BZP) moiety is a well-established "privileged scaffold" in the realm of chemical synthesis and drug discovery. This structural unit is characterized by a benzyl (B1604629) group attached to a piperazine (B1678402) ring. Piperazine itself is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This configuration imparts favorable physicochemical properties, such as aqueous solubility and the ability to act as a basic center, which are often desirable in bioactive molecules.
The significance of the benzylpiperazine core lies in its versatile biological activities. Historically, BZP was investigated as a potential antidepressant. nih.gov It is known to act as a stimulant with euphoriant properties, exhibiting effects comparable to amphetamines. nih.gov This psychoactive profile is attributed to its ability to interact with various neurotransmitter systems in the central nervous system (CNS). Specifically, benzylpiperazine and its derivatives can influence the release and reuptake of key monoamines like dopamine (B1211576) and serotonin (B10506). tandfonline.com This multifaceted pharmacology has led to the exploration of benzylpiperazine derivatives for a wide range of therapeutic applications, including their potential as neuroprotective agents, antipsychotics, and agents targeting various receptors. nih.govnih.gov
The synthetic tractability of the benzylpiperazine scaffold further enhances its importance. The piperazine ring offers two nitrogen atoms that can be differentially functionalized, allowing for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR). This adaptability has made the benzylpiperazine moiety a common building block in the synthesis of diverse compound libraries aimed at identifying new therapeutic leads. nih.gov
Research Trajectories of the 4 4 Benzylpiperazin 1 Yl Phenyl Methanol Motif
Established Synthetic Pathways for the Benzylpiperazinylphenylmethanol Framework
The traditional and most straightforward synthesis of the benzylpiperazinylphenylmethanol framework involves a convergent approach. This typically begins with the preparation of N-benzylpiperazine, a crucial intermediate. A well-established method for this is the direct alkylation of piperazine (B1678402) with benzyl chloride. europa.eu To circumvent the common issue of dialkylation, a large excess of piperazine can be used, or the reaction can be performed by treating piperazine monohydrochloride with benzyl chloride in ethanol. europa.euorgsyn.org The resulting N-benzylpiperazine can then be coupled with a suitable phenylmethanol precursor.
One common pathway involves the nucleophilic substitution reaction of N-benzylpiperazine with an activated aryl halide, such as 4-fluorobenzaldehyde, followed by the chemical reduction of the aldehyde group to the primary alcohol. The reduction can be accomplished using standard reducing agents like sodium borohydride. An alternative established route is the direct reaction of N-benzylpiperazine with 4-(bromomethyl)phenyl acetate (B1210297), followed by hydrolysis of the ester to yield the final alcohol.
These foundational methods, while reliable, often require multiple steps, including protection and deprotection strategies, and can present challenges in purification and yield optimization.
Novel Synthetic Approaches for Functionalized this compound Derivatives
More recent synthetic strategies focus on improving efficiency, yield, and molecular diversity through more sophisticated and streamlined reactions.
Reductive amination has emerged as a powerful and versatile one-pot method for constructing the benzylpiperazine core and its derivatives. researchgate.net This reaction mechanistically involves the initial formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of the this compound framework, several reductive amination strategies can be employed.
One such approach involves the reaction of N-benzylpiperazine with 4-hydroxybenzaldehyde (B117250) in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. auburn.edugoogle.comresearchgate.net An alternative is the use of catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), which offers advantages in terms of atom economy and cleaner workups. researchgate.net Continuous-flow hydrogenation has also been shown to be a scalable and efficient method for this type of transformation. researchgate.net
These strategies allow for the direct formation of the C-N bond between the piperazine ring and the phenyl ring, often with high yields and selectivity.
Table 1: Examples of Reductive Amination Conditions for Benzylpiperazine Synthesis
| Amine | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Piperazine | Substituted Benzaldehydes | Pd/C, Pt/C | Methanol (B129727) | Continuous-flow hydrogenation | researchgate.net |
| 3-Trifluoromethylphenylpiperazine | Substituted Benzaldehydes | Sodium Triacetoxyborohydride | Methanol | Forms imine intermediate before reduction | auburn.edu |
| Resin-bound Amino Acid | Aldehyde or Ketone | Sodium Cyanoborohydride | Dimethylformamide (DMF) | Solid-phase synthesis | google.com |
Alkylation and substitution reactions remain central to the synthesis of the target scaffold, particularly for introducing the benzyl group and attaching the piperazine moiety to the phenyl ring. The direct N-alkylation of piperazine with benzyl halides is a fundamental step. orgsyn.org However, controlling the mono- to di-alkylation ratio is a significant challenge due to the similar reactivity of both nitrogen atoms in piperazine. google.com
Modern approaches overcome this by using a mono-protected piperazine derivative, such as 1-Boc-piperazine. researchgate.net The Boc (tert-butoxycarbonyl) group deactivates one nitrogen atom, allowing for selective alkylation on the other. The protecting group can then be easily removed under acidic conditions. researchgate.net Another strategy involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net
Nucleophilic aromatic substitution (SNAr) is another key strategy. This involves reacting N-benzylpiperazine with an electron-deficient aromatic ring, such as a fluorinated or nitrated phenylmethanol precursor. The reaction is driven by the strong electron-withdrawing nature of groups ortho or para to the leaving group (e.g., a fluoride (B91410) or nitro group).
Table 2: Strategies for Mono-Alkylation of Piperazine
| Piperazine Derivative | Alkylating Agent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Piperazine Monohydrochloride | Benzyl Chloride | Ethanol, 65°C | Mono-benzylation | orgsyn.org |
| 1-Boc-piperazine | Alkyl Halide | K₂CO₃, Acetonitrile (B52724) | Selective mono-alkylation | researchgate.net |
| N-Acetylpiperazine | Alkyl Halide | Base | Mono-alkylation, followed by deacetylation | researchgate.net |
Advanced condensation and transition-metal-catalyzed coupling reactions provide highly efficient routes to the this compound framework and its analogues. These methods often offer superior substrate scope and functional group tolerance compared to traditional approaches.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful for forming the N-aryl bond. mdpi.com This reaction can couple N-benzylpiperazine with an aryl halide or triflate (e.g., 4-bromophenylmethanol) under relatively mild conditions, using a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.com
Condensation reactions, such as reacting N-(4-chlorobenzyl)piperazine with 2,4-dichlorocinnamaldehyde in the presence of formic acid (a reductive condensation), have also been used to create complex benzylpiperazine structures. google.com These methods merge multiple bond-forming events into a single, efficient step. nih.gov
Chemical Reactivity and Derivatization Strategies Targeting the this compound Nucleus
The this compound molecule possesses several reactive sites that can be targeted for further chemical modification to create a library of derivatives. The main sites for derivatization are the hydroxyl group of the methanol moiety and the aromatic rings.
The primary alcohol is a versatile chemical handle. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid using standard oxidizing agents. Conversely, it can participate in esterification reactions with carboxylic acids or acyl chlorides, or etherification reactions with alkyl halides under basic conditions to produce a wide range of functionalized analogues. The synthesis of related compounds has involved the reduction of an ester to form the alcohol, demonstrating the interchangeability of these functional groups. unisi.it
The two aromatic rings—the benzyl group and the phenylmethanol group—are susceptible to electrophilic aromatic substitution. The substitution pattern will be directed by the existing substituents. The benzylpiperazinyl group is an activating, ortho-, para-directing group, which would facilitate substitutions on the phenylmethanol ring at the positions ortho to the piperazine.
Finally, the tertiary amine nitrogens of the piperazine ring can be quaternized to form ammonium (B1175870) salts, and the entire molecule is often converted to a hydrochloride salt to improve its solubility and stability. orgsyn.org
Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected signals for this compound would be consistent with its distinct structural components: the benzyl (B1604629) group, the piperazine (B1678402) ring, and the substituted phenyl ring. Protons on the aromatic rings would typically appear in the downfield region (δ 7.0-7.5 ppm). The methylene (B1212753) protons of the benzyl group (Ar-CH₂-N) and the hydroxymethyl group (Ar-CH₂-OH) would produce characteristic singlets. The protons on the piperazine ring would likely appear as multiplets in the upfield region (δ 2.5-3.5 ppm) due to their interactions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbons of the benzyl methylene group, the hydroxymethyl group, and the piperazine ring would have distinct signals in the upfield region. The analysis of related piperazine derivatives in research literature confirms the expected chemical shift regions for these functional groups. nih.govunisi.it
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic C-H (Benzyl Group) | 7.25-7.40 (m, 5H) | 127.0 - 129.5 |
| Aromatic C-H (Phenyl Group) | 6.90-7.30 (d, 4H) | 115.0 - 130.0 |
| Benzyl -CH₂- | ~3.55 (s, 2H) | ~63.0 |
| Piperazine -CH₂- (N-Benzyl side) | ~2.60 (t, 4H) | ~53.0 |
| Piperazine -CH₂- (N-Phenyl side) | ~3.20 (t, 4H) | ~49.0 |
| Hydroxymethyl -CH₂- | ~4.55 (s, 2H) | ~64.0 |
| Hydroxymethyl -OH | Variable (broad s, 1H) | - |
| Aromatic Quaternary Carbons | - | 129.0 - 152.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a compound, further confirming its structure. For this compound, with a molecular formula of C₁₈H₂₂N₂O, the calculated exact molecular weight is 282.1732 g/mol .
In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 283.1805. nih.gov High-resolution mass spectrometry (HRMS) can verify the elemental composition by providing highly accurate mass measurements.
The fragmentation pattern offers structural clues. A common fragmentation pathway for this molecule involves the cleavage of the benzylic C-N bond, which would result in the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a piperazine-containing fragment. Another likely fragmentation is the loss of the hydroxymethyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.
The presence of the hydroxyl (-OH) group from the methanol (B129727) moiety is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would appear around 1050-1150 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while aliphatic C-H stretching from the piperazine and benzyl methylene groups would appear just below 3000 cm⁻¹ (e.g., 2800-2960 cm⁻¹). vscht.czlibretexts.orgnist.gov The stretching vibrations for the C-N bonds of the piperazine ring are typically found in the 1100-1300 cm⁻¹ region.
Interactive Data Table: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3030 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2800 - 2960 | Medium-Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |
| Alcohol C-O | Stretching | 1050 - 1150 | Strong |
| Tertiary Amine C-N | Stretching | 1100 - 1300 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. For this compound (C₁₈H₂₂N₂O), the theoretical elemental composition is calculated as follows:
Carbon (C): 76.56%
Hydrogen (H): 7.85%
Nitrogen (N): 9.92%
Oxygen (O): 5.67%
In a research context, the experimentally determined percentages for a pure sample should align closely with these calculated values, typically within a ±0.4% margin, thereby validating the molecular formula.
Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of this compound and for its isolation in research syntheses.
A typical method for a compound of this nature would involve reverse-phase HPLC. jpionline.orgresearchgate.net In this setup, a nonpolar stationary phase (such as a C8 or C18 column) is used with a polar mobile phase. A common mobile phase would be a gradient mixture of water (often containing a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
The compound's purity is determined by injecting a sample and observing the resulting chromatogram. A pure sample should ideally yield a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks is used to quantify the purity level. For preparative HPLC, the same principles are applied on a larger scale to isolate the compound from a reaction mixture. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm). jpionline.org
Computational Chemistry and Molecular Modeling Studies of 4 4 Benzylpiperazin 1 Yl Phenyl Methanol and Analogues
Quantum Chemical Calculations for Electronic Structure and Properties
Studies on phenylpiperazine derivatives have utilized DFT methods like B3LYP and WB97XD with various basis sets (e.g., 6-311++G**) to optimize molecular geometries and calculate key electronic parameters. jksus.org For instance, in a study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations were employed to determine bond lengths, bond angles, and Mulliken atomic charges. jksus.org These calculations revealed the distribution of electron density across the molecule, highlighting the electrostatic potential and reactive sites. jksus.org
The electronic properties of such compounds are critical for their biological activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com In a study of indole-arylpiperazine derivatives, DFT calculations showed that the chemical reactivity varied with substitutions on the aryl ring. mdpi.com
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. mdpi.com For arylpiperazine derivatives, the MEP maps typically show negative potential around the nitrogen atoms of the piperazine (B1678402) ring, making them potential hydrogen bond acceptors. mdpi.com
Table 1: Representative Quantum Chemical Data for a Phenylpiperazine Analogue (1-phenylpiperazin-1,4-diium nitrate monohydrate)
| Parameter | Calculated Value (WB97XD/6-311++G**) | Significance |
|---|---|---|
| HOMO Energy | -9.85 eV | Indicates electron-donating ability |
| LUMO Energy | -3.45 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.40 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 15.33 Debye | Indicates overall polarity of the molecule |
Data adapted from a study on a phenylpiperazine analogue. jksus.org
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode of drug candidates and in screening virtual libraries of compounds for potential biological activity. For [4-(4-Benzylpiperazin-1-yl)phenyl]methanol and its analogues, docking studies can reveal key interactions with various biological targets.
Although specific docking studies for this compound are not widely published, research on similar arylpiperazine derivatives highlights their potential to interact with a range of receptors. For example, docking studies on novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines have been performed to evaluate their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. researchgate.net These studies help to visualize how the benzyl (B1604629) and arylpiperazine moieties fit into the active site of the enzyme. researchgate.net
In another study, N-phenylpiperazine derivatives were docked into the α1A-adrenoceptor. rsc.org The results indicated that the binding was driven by hydrogen bonds and electrostatic forces, with key interactions involving specific amino acid residues like Asp106 and Gln177. rsc.org The piperazine ring was identified as a crucial functional group for affinity. rsc.org Similarly, molecular docking of arylpiperazine derivatives into the 5-HT1A receptor has been used to elucidate their antidepressant potential. tandfonline.com
The general findings from these studies suggest that the benzyl group of this compound would likely occupy a hydrophobic pocket in a target protein, while the piperazine nitrogen atoms could form hydrogen bonds with polar residues. The phenylmethanol group could also participate in hydrogen bonding or other interactions, depending on the specific topology of the binding site.
Table 2: Representative Molecular Docking Data for an Arylpiperazine Analogue against the α1A-Adrenoceptor
| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Compound 1 (an N-phenylpiperazine derivative) | -8.5 | Asp106, Gln177, Ser188 |
| Compound 2 (an N-phenylpiperazine derivative) | -8.2 | Asp106, Phe193 |
| Compound 3 (an N-phenylpiperazine derivative) | -7.9 | Gln177, Ser192 |
Data adapted from a study on N-phenylpiperazine derivatives. rsc.org
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.
Conformational studies on related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have been performed using molecular mechanics calculations (e.g., MM2), single-crystal X-ray analysis, and NMR spectroscopy. nih.gov These studies have shown that the heterocyclic ring (in this case, the piperazine ring) typically adopts a chair conformation, which is the most stable arrangement. The substituents on the ring, such as the benzyl and phenyl groups, can exist in either axial or equatorial positions. The preferred orientation is the one that minimizes steric hindrance.
For 1-benzylpiperazine (B3395278) derivatives, the orientation of the benzyl group relative to the piperazine ring is a key conformational feature. Potential energy surface (PES) scans can be performed to map the energy changes associated with the rotation around specific bonds. nih.gov These scans help to identify the most stable rotational isomers (rotamers) and the energy barriers for their interconversion. While a specific PES scan for this compound is not available, such studies on similar molecules indicate that the benzyl group is not static but can adopt different orientations, which can influence receptor binding.
Table 3: Torsional Angles and Relative Energies for a Benzylamine (B48309) Derivative Analogue
| Conformer | Torsion Angle (N12–C11–C2–C3) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | -90° | 0.00 |
| Local Minimum | 60° | 1.25 |
| Transition State | 0° | 3.50 |
Data adapted from a potential energy surface scan of a benzylamine derivative. nih.gov
Predictive Models in Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that quantitatively describe this relationship. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.
For piperazine derivatives, numerous QSAR studies have been conducted to understand their activity against various targets. For example, 2D-QSAR and 3D-QSAR models have been developed for aryl alkanol piperazine derivatives with antidepressant activities. nih.gov These models identified key molecular descriptors that influence the inhibition of serotonin (B10506) and noradrenaline reuptake. nih.gov The descriptors often include electronic properties (like HOMO energy), steric parameters, and lipophilicity.
In a QSAR study on piperazine derivatives as mTORC1 inhibitors, descriptors such as the energy of the LUMO, electrophilicity index, molar refractivity, and topological polar surface area were found to be significantly correlated with inhibitory activity. mdpi.com Such models can be used to virtually screen new derivatives of this compound to predict their potential as inhibitors of specific targets.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. These methods generate contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. These maps are highly useful for visualizing the structural requirements for optimal interaction with a biological target.
Table 4: Key Descriptors from a QSAR Model for Piperazine Derivatives as Renin Inhibitors
| Descriptor | Type | Correlation with Activity | Interpretation |
|---|---|---|---|
| Sv | Constitutional | Positive | Higher sum of atomic van der Waals volumes is favorable. |
| nDB | Constitutional | Negative | Fewer double bonds are favorable. |
| nO | Constitutional | Positive | A higher number of oxygen atoms is favorable. |
Data adapted from a QSAR study on piperazine and keto piperazine derivatives. openpharmaceuticalsciencesjournal.com
Pharmacological and Biological Research Investigations Pre Clinical and in Vitro
Antimicrobial Activity Research (In Vitro)
The antibacterial potential of benzylpiperazine derivatives has been the subject of several studies. Research on a series of 4-benzyl-piperazinyl-s-triazine derivatives demonstrated antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacterial strains. Another study on 1-[2-Substituted hydrazine (B178648) carbothioamido]- 4- benzyl (B1604629) piperazines also reported mild to moderate antibacterial activity against various organisms.
While these studies on related compounds suggest that the benzylpiperazine scaffold may confer antibacterial properties, specific data, such as the Minimum Inhibitory Concentration (MIC), for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol against specific Gram-positive and Gram-negative strains are not detailed in the currently available literature.
Antifungal Efficacy Against Fungal Pathogens
Direct studies evaluating the antifungal efficacy of this compound against specific fungal pathogens were not identified in the reviewed literature. However, research into related heterocyclic structures incorporating piperazine (B1678402) moieties indicates that this chemical class is a subject of interest for antifungal drug development.
For instance, novel 2-[4-(substituted piperazin-/piperidin-1-yl)carbonyl]phenyl]-1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. Certain compounds within this series demonstrated significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against fungal pathogens, which is comparable to the standard antifungal drug fluconazole (B54011) nih.gov. Similarly, stereoisomers of a mefloquine (B1676156) analog, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, have shown potent activity against Cryptococcus neoformans and Candida albicans, with MIC values ranging from 1 to 8 µg/mL nih.gov.
While these findings highlight the potential of the broader piperazine and piperidine (B6355638) methanol (B129727) chemical space, specific data on the antifungal profile of this compound remains to be elucidated.
Antituberculosis Activity Evaluation
Direct experimental data on the antituberculosis activity of this compound against Mycobacterium tuberculosis is not available in the current body of scientific literature. However, various derivatives containing the 4-substituted piperazine scaffold have been synthesized and assessed for their potential as antitubercular agents.
A series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were evaluated against the Mycobacterium tuberculosis H37Rv strain. Several compounds in this series demonstrated significant inhibitory activity. In particular, derivatives featuring substitutions on the benzyl group of the piperazine moiety, such as 2,4-dichloro and 4-trifluoromethyl, exhibited excellent activity with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL nih.gov.
Another study focused on 2-[(4-substitutedpiperazin-1-yl-methyl] derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one. These compounds also showed promising activity profiles against the H37Rv strain, with the most active representatives displaying MIC values between 10.96 and 17.81 µM researchgate.net. These findings suggest that the benzylpiperazine moiety can be a valuable component in the design of new antitubercular agents.
| Compound Derivative Class | Specific Derivative/Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-(4-Substitutedpiperazin-1-yl)phenanthridine | 4-(2,4-Dichlorobenzyl) | 1.56 | nih.gov |
| 4-(4-(Trifluoromethyl)benzyl) | 1.56 | nih.gov | |
| 4-(4-Fluorobenzyl) | 3.12 | nih.gov | |
| 2-[(4-Substitutedpiperazin-1-yl)methyl] derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one | Compound 11 | N/A (10.96 µM) | researchgate.net |
| Compound 19 | N/A (11.48 µM) | researchgate.net |
Anticonvulsant Activity Investigations in Pre-clinical Animal Models
Direct anticonvulsant screening data for this compound is not present in the available literature. Research into related structures, however, has shown that the inclusion of a piperazine ring can contribute to anticonvulsant effects.
A study on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl-pyrrolidine-2,5-dione demonstrated anticonvulsant activity in the maximal electroshock (MES) seizure test in mice. The most potent compounds in this series, which featured a chlorine atom on the 3-aryl ring, exhibited strong anticonvulsant activity with median effective dose (ED₅₀) values ranging from 29 to 48 mg/kg nih.gov. These compounds were inactive in the subcutaneous pentetrazole (scPTZ) seizure threshold test nih.gov. This indicates that derivatives containing a substituted piperazine moiety may have potential in controlling generalized tonic-clonic seizures.
| Compound Derivative | ED₅₀ (mg/kg) | Reference |
|---|---|---|
| N-(4-Methylpiperazin-1-yl)-3-(3-chlorophenyl)-pyrrolidine-2,5-dione | 29 | nih.gov |
| N-(4-Methylpiperazin-1-yl)-3-(4-chlorophenyl)-pyrrolidine-2,5-dione | 48 | nih.gov |
Antineoplastic Activity in Cellular Models (In Vitro Cytotoxicity)
There is no specific in vitro cytotoxicity data available for this compound. Research has instead focused on more complex derivatives incorporating the benzylpiperazine structure.
A novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines was synthesized and evaluated for antiproliferative activity. One compound from this series, designated as 7a, showed potent cytotoxicity against four human cancer cell lines, with IC₅₀ values ranging from 0.029 to 0.147 µM. This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis nih.govnih.gov.
Separately, studies on benzimidazole (B57391) derivatives have also shown cytotoxic potential. A newly synthesized N-phenyl benzimidazole derivative (Compound 4) demonstrated an IC₅₀ value of 15.85 µM against the HepG2 (human liver cancer) cell line and 40.32 µM against the A549 (human lung cancer) cell line journalagent.com. Another benzimidazole derivative, se-182, showed high cytotoxic activity against both HepG2 and A549 cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively jksus.org.
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (Compound 7a) | HepG2 (Liver) | 0.029 | nih.govnih.gov |
| SW620 (Colon) | 0.052 | nih.gov | |
| MCF-7 (Breast) | 0.099 | nih.gov | |
| A549 (Lung) | 0.147 | nih.govnih.gov | |
| N-Phenyl Benzimidazole Derivative (Compound 4) | HepG2 (Liver) | 15.85 | journalagent.com |
| A549 (Lung) | 40.32 | journalagent.com | |
| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.org |
| A549 (Lung) | 15.80 | jksus.org |
Neurobiological and Neurochemical Studies (In Vitro/Pre-clinical)
Investigations into the neurobiological profile of this compound are predominantly centered on the activities of the compounds it is used to create, rather than on the compound itself. The benzylpiperazine moiety is a well-established pharmacophore that interacts with various central nervous system targets.
Neurotransmitter System Modulation (e.g., Dopamine (B1211576), Norepinephrine, Serotonin (B10506) Pathways)
The principal scientific interest in this compound lies in its use as a precursor for synthesizing ligands with high affinity for serotonin receptors. The most prominent example is its role in the synthesis of BRL-15572 , a compound that has been instrumental in distinguishing between serotonin 5-HT₁D and 5-HT₁B receptor subtypes. nih.govwikipedia.org
In vitro receptor binding studies using human receptors expressed in Chinese Hamster Ovary (CHO) cells have demonstrated that BRL-15572 has a high affinity and marked selectivity for the 5-HT₁D receptor. nih.gov It displays a 60-fold higher affinity for the h5-HT₁D receptor (pKi = 7.9) compared to the h5-HT₁B receptor. nih.gov While highly selective against the 5-HT₁B subtype, BRL-15572 also shows considerable affinity for 5-HT₁A and 5-HT₂B receptors. ncats.iocaymanchem.com
Functional assays confirm these binding affinities. In [³⁵S]GTPγS binding assays, BRL-15572 acts as a partial agonist at 5-HT₁D receptors. nih.govcaymanchem.com Its potency and selectivity in functional assays correlate well with its receptor binding profile. nih.gov The development of such selective ligands is crucial for researching the specific roles of neurotransmitter receptor subtypes, such as the 5-HT₁D receptor's role in modulating glutamate (B1630785) release. wikipedia.org
The broader class of benzylpiperazine compounds, such as N-benzylpiperazine (BZP) , are known to be psychoactive, primarily by elevating extracellular levels of dopamine and serotonin. uot.edu.lynih.gov BZP stimulates the release and inhibits the reuptake of key monoamines, including dopamine, serotonin, and norepinephrine, though its mechanism is considered complex and multifaceted. nih.govnih.goveuropa.eu
Table 1: In Vitro Receptor Binding Affinity of BRL-15572 (A Derivative of this compound)
Neuroprotective Efficacy in Cellular Stress Models
Direct research into the neuroprotective capabilities of this compound has not been identified in published literature. However, studies on the closely related compound N-benzylpiperazine (BZP) in cellular stress models indicate a profile of neurotoxicity rather than neuroprotection.
In vitro experiments using the human dopaminergic neuroblastoma cell line (SH-SY5Y) and human glioblastoma (LN-18) cells have elucidated the mechanisms of BZP-induced cellular damage. uot.edu.lynih.gov These studies show that BZP induces significant cellular stress by:
Increasing Reactive Oxygen Species (ROS): BZP exposure leads to a marked increase in the production of ROS, causing oxidative stress. nih.gov
Inducing Mitochondrial Dysfunction: The compound causes an increase in mitochondrial membrane potential and a decrease in ATP levels, indicating impaired mitochondrial function. nih.govnih.gov
Promoting Apoptosis: BZP activates key executioner caspases, specifically caspase-3 and caspase-9, which triggers the mitochondrial pathway of programmed cell death (apoptosis). nih.govnih.gov
Causing DNA Damage: An increase in markers of DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), has been observed following BZP treatment. nih.gov
These findings collectively demonstrate that, at the cellular level, the benzylpiperazine scaffold, as represented by BZP, can induce neurotoxic effects through oxidative stress and the initiation of apoptotic pathways.
Table 2: Effects of N-Benzylpiperazine (BZP) in In Vitro Cellular Stress Models
Applications in Proteomics Research as Biochemical Reagents
Currently, there is no evidence in the scientific literature of this compound being used as a biochemical reagent in proteomics research. Its utility is confined to synthetic organic chemistry as a building block for other molecules.
While not a direct proteomics application, a related area of research involves the use of the benzylpiperazine structure in the creation of molecularly imprinted polymers (MIPs). mdpi.com This technology uses a template molecule—in this case, benzylpiperazine—to create cavities in a polymer matrix that are specific in shape and chemical functionality to the template. These MIPs can then be used for selective recognition and binding of the target molecule in complex mixtures, an application primarily used in analytical chemistry and separation science rather than in proteomics for identifying protein interactions. mdpi.com The principles of specific molecular recognition are fundamental to proteomics (e.g., antibody-antigen binding), but the application of benzylpiperazine-based MIPs in this field has not been demonstrated.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Analysis of Substituent Effects on Biological Activity of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Derivatives
The biological activity of derivatives based on the this compound core is profoundly influenced by the nature and position of substituents on its aromatic rings and piperazine (B1678402) moiety. SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and target selectivity.
Research into antitubercular agents has highlighted the importance of the piperazine ring, the benzyl (B1604629) group, and a piperonyl moiety for activity against Mycobacterium tuberculosis. nih.gov A bioisosteric replacement of a furan (B31954) ring with a phenyl ring in a series of N-furfuryl piperazine ureas led to a lead compound with a minimum inhibitory concentration (MIC) of 1 μM. nih.gov Further analysis of 55 analogs underscored that these core components are crucial for the observed antitubercular effects. nih.gov
In the context of anticancer agents, the substitution pattern on the phenylpiperazine moiety plays a critical role in cytotoxicity. Studies on 1,2-benzothiazine derivatives bearing a phenylpiperazine substituent have shown that the type of substituent on the phenyl ring dictates the compound's activity against both healthy and cancerous cell lines. mdpi.com For instance, derivatives with a 4-fluorophenylpiperazine were compared to those with 3,4-dichlorophenyl or 3-trifluoromethylphenyl substituents, revealing significant differences in their cytotoxic profiles. mdpi.com
For compounds targeting sigma-1 (σ₁) receptors, substitutions on the benzyl group have been systematically evaluated. A series of 4-benzylpiperazine ligands with different substituents (e.g., -CH₃, -F, -Br, -I, -NO₂) on the benzyl ring all demonstrated low nanomolar affinity for σ₁ receptors, with Kᵢ values ranging from 0.43 to 0.91 nM. nih.gov These compounds also exhibited high selectivity over σ₂ receptors. nih.gov This indicates that a range of substituents can be tolerated on the benzyl ring while maintaining high affinity for the σ₁ receptor.
The following table summarizes the effects of various substituents on the biological activity of this compound derivatives based on findings from multiple studies.
| Core Scaffold Modification | Substituent | Biological Target/Activity | Observed Effect | Reference |
| Benzyl group of benzylpiperazine | -CH₃, -F, -Br, -I, -NO₂ | Sigma-1 (σ₁) Receptor | Maintained low nanomolar affinity (Kᵢ = 0.43-0.91 nM) and high selectivity. | nih.gov |
| Phenyl ring of phenylpiperazine | 3,4-dichloro or 3-trifluoromethyl | Anticancer (MCF-7 cells) | Higher cytotoxicity compared to 4-fluoro substitution. | mdpi.com |
| N-acyl group on piperazine | Benzyl urea | Antitubercular (M. tuberculosis) | Essential for activity. | nih.gov |
| Replacement of furan with phenyl | Phenyl | Antitubercular (M. tuberculosis) | Led to a lead compound with MIC of 1 μM. | nih.gov |
| Phenylpropylamine side chain | Various on phenyl rings | CCR5 Antagonist | Lipophilicity and electron-donating groups enhance binding affinity. | nih.gov |
Elucidation of Pharmacophoric Features within the Benzylpiperazine Scaffold
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.netnih.gov For the benzylpiperazine scaffold, these models have been instrumental in understanding its interaction with various receptors and transporters.
The core pharmacophoric elements of benzylpiperazine derivatives generally include:
A basic nitrogen atom: The piperazine ring contains two nitrogen atoms, at least one of which is typically basic and serves as a key interaction point, often forming hydrogen bonds or ionic interactions with the biological target. researchgate.net
Aromatic rings: The benzyl and phenyl moieties provide hydrophobic interaction sites, which are crucial for anchoring the ligand within the binding pocket of a receptor or enzyme. nih.govresearchgate.net
A specific spatial arrangement: The distance and relative orientation of the basic nitrogen and the aromatic rings are critical for optimal binding.
Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives with antidepressant activities have identified specific descriptors that influence their ability to inhibit the reuptake of serotonin (B10506) (5-HT) and noradrenaline (NA). For 5-HT reuptake inhibition, descriptors related to atom-type counts, dipole moment, and electronic properties were found to be important. For NA reuptake inhibition, the highest occupied molecular orbital (HOMO) energy and molecular shape descriptors were key. nih.gov
Pharmacophore-based database screening has successfully identified novel monoamine transporter inhibitors with a 3,4-disubstituted pyrrolidine (B122466) scaffold, demonstrating the power of this approach in discovering new chemical entities based on known active motifs. nih.gov Similarly, a pharmacophore model derived from mazindol, a monoamine reuptake inhibitor, led to the discovery of substituted 3,4-diphenyl-1,3-thiazoles as potent monoamine transporter inhibitors. nih.gov These studies, while not directly on this compound, provide a framework for understanding the key pharmacophoric features of the broader class of benzylpiperazine-containing monoamine transporter inhibitors.
Impact of Stereochemistry on Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. The interaction of a chiral drug with a biological target, which is also chiral (e.g., proteins, nucleic acids), is often stereospecific. This means that one enantiomer (a non-superimposable mirror image) of a drug may exhibit significantly higher potency, a different pharmacological profile, or reduced toxicity compared to its counterpart.
While specific studies on the stereoisomers of this compound are not extensively reported in the public domain, the importance of stereochemistry in related benzylpiperazine and piperidine (B6355638) derivatives is well-documented. For instance, studies on arylpiperidinylquinazolines as inhibitors of the vesicular monoamine transporter 2 (VMAT2) have demonstrated that these compounds are biodiastereoselective and bioenantioselective. drugbank.com This highlights that the specific 3D arrangement of the molecule is critical for its interaction with VMAT2.
The synthesis of chiral derivatives and the separation of enantiomers are crucial steps in drug development to assess the activity of each stereoisomer independently. The synthesis of novel N-arylpiperazines containing a 4,5-dihydrothiazole ring has been reported, and while the primary focus was on their 5-HT₁A receptor affinity and cytotoxic activity, the presence of chiral centers in some derivatives implies that their biological activity could be stereospecific. nih.gov
In the rational design of new drugs, controlling stereochemistry is a key strategy to optimize therapeutic outcomes. The development of stereoselective syntheses allows for the production of the more active enantiomer, leading to a more potent and potentially safer drug.
Design Principles for Enhanced Target Selectivity and Potency
The rational design of potent and selective derivatives of this compound relies on a deep understanding of the SAR and pharmacophoric requirements of the target of interest. Several key principles guide this process:
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The successful replacement of a furan ring with a phenyl ring in antitubercular benzylpiperazine ureas is a prime example of this principle in action. nih.gov
Conformational Constraint: By introducing rigid elements into the molecule, such as rings or double bonds, the number of accessible conformations is reduced. This can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.
Substituent Scaffolding: Systematically exploring different substituents at various positions on the core scaffold allows for the fine-tuning of interactions with the target. For example, the addition of specific halogen or methyl groups to the phenyl ring of phenylpiperazine derivatives has been shown to modulate their anticancer activity. mdpi.com
Pharmacophore-Guided Design: Utilizing a validated pharmacophore model allows for the design of novel molecules that possess the key features required for biological activity. This approach can lead to the discovery of entirely new scaffolds with improved properties. nih.govnih.gov
The following table provides examples of design principles applied to benzylpiperazine derivatives to enhance their biological activity.
| Design Principle | Modification | Resulting Improvement | Reference |
| Bioisosteric Replacement | Phenyl ring instead of furan ring | Improved antitubercular activity and metabolic properties. | nih.gov |
| Substituent Modification | Dichloro or trifluoromethyl on phenylpiperazine | Increased cytotoxicity against cancer cells. | mdpi.com |
| Pharmacophore-Guided Design | Identification of key features for monoamine transporter inhibition | Discovery of novel, potent inhibitors. | nih.govnih.gov |
| Rational Introduction of Functional Groups | Addition of a piperonyl moiety | Essential for antitubercular activity. | nih.gov |
Advanced Applications and Future Research Directions
Role of the Benzylpiperazine Moiety as a Privileged Scaffold in Drug Discovery
The benzylpiperazine moiety is widely recognized as a "privileged scaffold" in drug discovery. acs.orgnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents. The piperazine (B1678402) ring, a central component of this scaffold, is a common feature in many biologically active compounds due to its favorable physicochemical properties, including its basicity, solubility, and ability to form hydrogen bonds. acs.orgnih.gov These characteristics can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
The versatility of the benzylpiperazine scaffold is demonstrated by its presence in a diverse array of compounds targeting various receptors and enzymes. For instance, derivatives of benzylpiperazine have been investigated for their activity as:
Sigma Receptor Ligands: Benzylpiperazine derivatives have shown high affinity and selectivity for sigma-1 (σ1) receptors, which are implicated in a variety of neurological and psychiatric disorders. acs.org The development of selective σ1 receptor ligands is a promising avenue for the treatment of conditions such as neuropathic pain and neurodegenerative diseases. acs.org
Mcl-1 Inhibitors: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers. Benzylpiperazine derivatives have been designed as selective inhibitors of Mcl-1, demonstrating the potential of this scaffold in the development of novel anticancer therapies. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: MAGL is an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol. Inhibition of MAGL is a therapeutic strategy for a range of conditions, including pain, inflammation, and neurodegenerative disorders. Benzylpiperazine-based compounds have been identified as potent and reversible inhibitors of MAGL. unisi.it
Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Derivatives of 4-fluorobenzylpiperazine have been shown to be effective tyrosinase inhibitors.
The benzyl (B1604629) group attached to the piperazine ring also plays a crucial role, often contributing to the hydrophobic interactions that are essential for binding to biological targets. The phenyl ring of the benzyl group can be readily substituted to modulate the compound's activity, selectivity, and pharmacokinetic properties.
Exploration of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Derivatives for New Chemical Entities
The core structure of this compound offers multiple points for chemical modification, making it an excellent starting point for the generation of new chemical entities (NCEs) with improved therapeutic potential. The hydroxyl group on the phenyl ring and the nitrogen atoms of the piperazine ring are particularly amenable to derivatization.
Recent research has focused on synthesizing and evaluating various derivatives of the benzylpiperazine scaffold. For example, a study on benzylpiperidine and benzylpiperazine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors highlighted the potential of this chemical class. unisi.it In this research, modifications to the benzylpiperazine core led to the identification of potent and selective MAGL inhibitors with favorable ADME (absorption, distribution, metabolism, and excretion) properties. unisi.it
Another area of exploration involves the development of benzylpiperazine derivatives as ligands for the sigma-1 (σ1) receptor. One study reported the synthesis of new benzylpiperazine derivatives that exhibited significant in vivo antinociceptive and anti-allodynic effects, suggesting their potential as novel pain therapeutics. acs.org The synthesis of these derivatives often involves the reaction of a substituted benzyl chloride with a piperazine derivative, followed by further modifications to introduce desired functional groups. acs.org
The phenylmethanol portion of this compound also provides opportunities for creating novel compounds. The hydroxyl group can be converted into other functional groups, such as esters or ethers, or used as a handle for conjugation to other molecules. These modifications can be used to fine-tune the compound's biological activity and pharmacokinetic properties.
Potential Contributions to Materials Science and Chemical Tool Development
Beyond its applications in drug discovery, the this compound scaffold has potential applications in materials science and as a chemical tool for biological research.
In the realm of materials science, benzylpiperazine has been used as a template for the creation of molecularly imprinted polymers (MIPs). mdpi.com MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. A study demonstrated the successful development of MIPs for benzylpiperazine, which could potentially be used for the selective capture and enrichment of related compounds from complex mixtures. mdpi.com The ability to create polymers with specific binding sites for the benzylpiperazine scaffold opens up possibilities for applications in chemical sensing, separation technologies, and controlled release systems.
The reactive functional groups of this compound also make it a valuable building block for the synthesis of more complex molecular architectures. The hydroxyl group can be used to attach the molecule to solid supports or to incorporate it into larger polymer chains. For instance, benzylpiperazine-containing materials could be designed to have specific optical or electronic properties.
Furthermore, derivatives of this compound can be developed as chemical tools to probe biological systems. For example, the incorporation of a photoreactive group and a terminal alkyne handle onto a related scaffold has been used to create photoaffinity labeling probes. These probes can be used to identify the protein targets of a particular drug, which is a crucial step in understanding its mechanism of action. The development of fluorescent probes based on the benzylpiperazine scaffold could also enable the visualization of biological processes in living cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example:
Coupling : React 4-bromobenzyl alcohol with 1-benzylpiperazine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to introduce the benzylpiperazine moiety.
Hydroxylation : Oxidize the benzyl alcohol intermediate to the aldehyde, followed by reduction to retain the methanol group.
Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (reflux at 80–100°C), and purification via column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
- NMR : Confirm structure via H and C NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine CH at δ 2.5–3.0 ppm).
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for CHNO: 282.17) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine D or serotonin receptors). Focus on the benzylpiperazine moiety’s role in receptor binding.
- QSAR : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs. For example, substituents on the phenyl ring may enhance blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in biological assay results for this compound?
- Methodological Answer :
- Dose-Response Curves : Repeat assays (e.g., enzyme inhibition) across a wider concentration range (1 nM–100 µM) to identify non-linear effects.
- Off-Target Screening : Use panels like Eurofins’ Cerep BioPrint to assess selectivity. Contradictions may arise from interactions with non-target kinases or GPCRs.
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human CYP450 isoforms) to rule out rapid degradation masking activity .
Q. How can crystallographic data elucidate the solid-state conformation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water). Use SHELXL for refinement, focusing on torsion angles between the piperazine and phenyl rings.
- Hydrogen Bonding : Analyze O–H···N interactions involving the methanol group, which may stabilize specific conformations relevant to biological activity .
Methodological Considerations
Q. What techniques are critical for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace benzyl with methyl or trifluoromethyl groups) and assess changes in logD (measured via shake-flask method).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential moieties (e.g., the piperazine ring’s basic nitrogen for receptor binding).
- In Vivo PK/PD : Compare bioavailability (AUC) and brain-to-plasma ratios in rodent models .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Chemistry : Optimize solvent volume (switch from DMF to ethanol for easier removal) and catalyst loading (reduce Pd from 5% to 1% mol).
- Quality Control : Implement inline FTIR to monitor reaction progress and minimize impurities.
- Yield Improvement : Use flow chemistry for exothermic steps (e.g., Grignard reactions) to enhance reproducibility .
Data Analysis and Interpretation
Q. What statistical approaches validate reproducibility in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
